1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one is a compound belonging to the indolinone family, which is known for its diverse biological activities

Mecanismo De Acción

Target of Action

The primary target of 1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one is the production of nitric oxide (NO) in murine macrophage cells . Nitric oxide plays a crucial role in various biological functions, including vasodilation, immune response, and neurotransmission.

Mode of Action

This compound acts as an inhibitor of nitric oxide production . It demonstrates a 50% inhibitory activity (IC 50) of 34 µM for NO production by murine macrophage cells subjected to lipopolysaccharide stimulation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound was found to be produced by the Enterocloster strain when cultured anaerobically This suggests that the production and activity of the compound could be influenced by the oxygen levels in the environment

Análisis Bioquímico

Biochemical Properties

1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one plays a role in biochemical reactions, particularly as an inhibitor of nitric oxide production .

Cellular Effects

The effects of this compound on cells are primarily observed in its inhibitory activity on nitric oxide production . This compound has been shown to have a 50% inhibitory activity (IC 50) of 34 µm for nitric oxide production by murine macrophage cells subjected to lipopolysaccharide stimulation .

Molecular Mechanism

It is known to exert its effects at the molecular level through its inhibitory activity on nitric oxide production .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one can be synthesized through various methods. One common approach involves the three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions . Another method includes the Fischer indole synthesis of hydrazine using acetic acid and hydrochloric acid under reflux conditions . Additionally, a novel one-pot method to prepare 3-hydroxy-2-oxindoles via acyloin rearrangements of 2-hydroxy-indolin-3-ones generated in situ from 2-alkynyl arylazides has been described .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Análisis De Reacciones Químicas

Types of Reactions: 1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, treating the synthesized 3-hydroxyindolin-2-one derivatives with an inorganic base at high temperature leads to an interesting o-arylated product of 1,3-cyclohexandione .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include acetic acid, hydrochloric acid, aryne precursors, and 1,3-cyclodione . Reaction conditions often involve reflux, metal-free environments, and mild conditions for specific transformations .

Major Products Formed: The major products formed from the reactions of this compound include various substituted indolin-2-ones and o-arylated products .

Aplicaciones Científicas De Investigación

1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one has several scientific research applications. It has been identified as an inhibitor of nitric oxide production, demonstrating significant inhibitory activity in murine macrophage cells subjected to lipopolysaccharide stimulation . This compound’s ability to inhibit nitric oxide production makes it a potential candidate for research in immunology and inflammation-related studies.

In addition, indole derivatives, including this compound, have shown various biologically vital properties, such as anti-cancer, anti-microbial, and anti-inflammatory activities . These properties make this compound valuable for research in medicinal chemistry and drug development.

Comparación Con Compuestos Similares

1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one can be compared with other similar compounds, such as 3-hydroxyindolin-2-ones and 3-substituted-3-hydroxyindolin-2-ones These compounds share a similar indolinone scaffold and exhibit diverse biological activities

List of Similar Compounds:- 3-Hydroxyindolin-2-one

- 3-Substituted-3-hydroxyindolin-2-ones

- 3-Hydroxy-2-oxindoles

Actividad Biológica

1-Allyl-3-hydroxy-3-(2-oxopropyl)indolin-2-one is a compound that belongs to the indolinone family, which has garnered attention due to its diverse biological activities. This article delves into its biological activity, focusing on its mechanism of action, biochemical properties, and potential therapeutic applications.

Overview of Biological Activity

The primary biological activity of this compound is its inhibition of nitric oxide (NO) production in murine macrophage cells. This compound has demonstrated significant inhibitory effects in various experimental setups, particularly under conditions that stimulate NO production, such as lipopolysaccharide (LPS) stimulation.

This compound acts by inhibiting the enzyme responsible for NO synthesis, which is crucial in various physiological processes including vasodilation and immune response. The compound's inhibitory activity has been quantitatively assessed, revealing an IC50 value of 34 µM for NO production in stimulated macrophages .

Chemical Structure

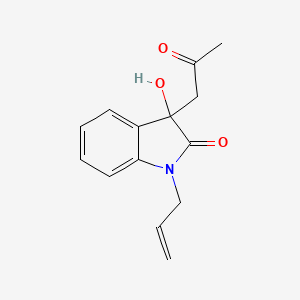

The chemical structure of this compound can be represented as follows:

This structure contributes to its biological activity through interactions at the molecular level.

Cellular Effects

The compound has been shown to exert its effects primarily through its interaction with cellular signaling pathways involved in inflammation and immune responses. The inhibition of NO production can lead to reduced inflammatory responses, making it a candidate for anti-inflammatory therapies.

Comparative Analysis with Similar Compounds

To better understand the efficacy and potential applications of this compound, it can be compared with other related compounds within the indolinone class:

| Compound Name | Mechanism of Action | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | Inhibits NO production | 34 | Anti-inflammatory |

| 3-Hydroxyindolin-2-one | Antimicrobial and antitumor | Varies | Broad-spectrum anti-cancer properties |

| 3-Hydroxy-2-oxindoles | Antioxidant properties | Varies | Neuroprotective effects |

Case Studies and Research Findings

Several studies have highlighted the biological significance of indolinone derivatives, including this compound:

- Inhibition Studies : Research demonstrated that this compound significantly reduces NO production in macrophages activated by LPS, showcasing its potential as an anti-inflammatory agent .

- Metabolic Studies : A study identified this compound as a metabolite produced by Enterocloster strain when cultured anaerobically, linking gut microbiota to its bioactive properties .

- Structure Activity Relationship (SAR) : Further investigations into similar compounds have revealed that modifications to the indolinone structure can enhance or diminish biological activity, providing insights into optimizing drug design for therapeutic use against inflammatory diseases .

Propiedades

IUPAC Name |

3-hydroxy-3-(2-oxopropyl)-1-prop-2-enylindol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-3-8-15-12-7-5-4-6-11(12)14(18,13(15)17)9-10(2)16/h3-7,18H,1,8-9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGQWNWZTRSKJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1(C2=CC=CC=C2N(C1=O)CC=C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.